molecular formula C13H21N3O2S B7633661 2-ethyl-2-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide

2-ethyl-2-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide

Número de catálogo B7633661
Peso molecular: 283.39 g/mol
Clave InChI: NBNFZZBOHWCKES-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-ethyl-2-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EMT or TH-302, and it has been extensively studied for its anti-cancer properties.

Mecanismo De Acción

EMT is a bioreductive prodrug that is activated by the hypoxic conditions found in solid tumors. Once activated, EMT releases a cytotoxic alkylating agent that selectively targets tumor cells. The cytotoxic agent damages the DNA of tumor cells, leading to cell death.
Biochemical and Physiological Effects:
EMT has been shown to have significant anti-tumor effects in preclinical studies. It selectively targets tumor cells, leading to cell death. EMT has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Furthermore, EMT has been shown to enhance the effects of radiation therapy and chemotherapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

EMT has several advantages for lab experiments. It is a selective anti-cancer agent that targets tumor cells, making it a promising candidate for cancer therapy. EMT has also been shown to enhance the effects of radiation therapy and chemotherapy. However, EMT has some limitations for lab experiments. It is a prodrug that requires activation under hypoxic conditions, which can be difficult to replicate in vitro. Additionally, EMT has been shown to have limited efficacy in some tumor types.

Direcciones Futuras

There are several future directions for research on EMT. One area of research is the development of new prodrugs that can be activated under different conditions, such as low pH or high temperatures. Another area of research is the optimization of EMT dosing regimens to improve its efficacy in different tumor types. Additionally, there is a need for further research on the mechanisms of action of EMT and its interactions with other anti-cancer agents. Finally, there is a need for clinical trials to evaluate the safety and efficacy of EMT in human cancer patients.

Métodos De Síntesis

The synthesis of EMT involves the reaction between 2-methyl-1,3-thiazole-5-carboxylic acid and 2-ethyl-2-methyl-3-oxobutanoic acid, followed by the addition of morpholine and the subsequent formation of the carboxamide group. The final product is obtained through a series of purification steps, including crystallization and recrystallization.

Aplicaciones Científicas De Investigación

EMT has been extensively studied for its anti-cancer properties. It is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. Once activated, EMT releases a cytotoxic alkylating agent that selectively targets tumor cells. This mechanism of action makes EMT a promising candidate for cancer therapy.

Propiedades

IUPAC Name

2-ethyl-2-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-4-13(3)9-16(5-6-18-13)12(17)15-8-11-7-14-10(2)19-11/h7H,4-6,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNFZZBOHWCKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(CCO1)C(=O)NCC2=CN=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-2-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.